Ethyl 5-nitro-nicotinate: A Comprehensive Technical Guide
Ethyl 5-nitro-nicotinate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-nitro-nicotinate, with the Chemical Abstracts Service (CAS) registry number 1462-89-1, is a nitro-substituted derivative of ethyl nicotinate. This compound belongs to the class of nitropyridines, which are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of the nitro group on the pyridine ring can profoundly influence the molecule's electronic properties and biological function, making it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a detailed overview of the physical and chemical properties of Ethyl 5-nitro-nicotinate, a potential synthesis protocol, and a discussion of its anticipated biological activities based on related compounds.
Physical and Chemical Properties
A comprehensive summary of the known physical and chemical properties of Ethyl 5-nitro-nicotinate is presented below. It is important to note that while some data is available, specific experimental values for properties such as melting and boiling points are not consistently reported in publicly available literature. Much of the available data is for the parent compound, ethyl nicotinate, and should be used for comparative purposes with caution.
Table 1: Physical and Chemical Properties of Ethyl 5-nitro-nicotinate
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₄ | [1][2] |
| Molecular Weight | 196.16 g/mol | [1] |
| CAS Number | 1462-89-1 | [1][2] |
| Appearance | Solid or liquid | [3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Density | Data not available |
For comparison, the properties of the parent compound, ethyl nicotinate, are provided in the following table.
Table 2: Physical and Chemical Properties of Ethyl Nicotinate
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | [4] |
| Molecular Weight | 151.16 g/mol | [4] |
| CAS Number | 614-18-6 | [4] |
| Appearance | Clear colorless to pale yellow liquid | [5] |
| Melting Point | 8-10 °C | [6] |
| Boiling Point | 223-224 °C | [6] |
| Density | 1.107 g/mL at 25 °C | [6] |
| Solubility | Miscible with ethanol and ether; slightly soluble in water. | [5] |
Experimental Protocols
Synthesis of Ethyl 5-nitro-nicotinate
A common method for the synthesis of nitroaromatic compounds is through electrophilic nitration. The following is a plausible experimental protocol for the synthesis of Ethyl 5-nitro-nicotinate, based on general procedures for the nitration of aromatic rings.[3]
Reaction:
Materials:
-
Ethyl nicotinate
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, maintaining a low temperature. This creates the nitrating mixture.
-
In a separate flask, dissolve ethyl nicotinate in a minimal amount of concentrated sulfuric acid.
-
Slowly add the ethyl nicotinate solution to the cold nitrating mixture dropwise, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified time to ensure complete nitration.
-
Carefully pour the reaction mixture over crushed ice to quench the reaction.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane multiple times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product may be purified by column chromatography or recrystallization to yield pure Ethyl 5-nitro-nicotinate.
Workflow for the Synthesis of Ethyl 5-nitro-nicotinate
Caption: Synthesis workflow for Ethyl 5-nitro-nicotinate.
Biological Activity and Signaling Pathways
While specific biological studies on Ethyl 5-nitro-nicotinate are limited in the public domain, the broader class of nitropyridine derivatives has been the subject of extensive research, revealing a range of biological activities.[7][8][9]
Anticipated Biological Activities:
-
Antimicrobial Activity: Nitropyridine derivatives have demonstrated notable efficacy against various bacterial strains, including Mycobacterium tuberculosis. The nitro group is often crucial for this activity, as it can be enzymatically reduced within microbial cells to generate reactive nitrogen species that are toxic to the microorganism.
-
Anticancer Activity: The cytotoxic potential of nitropyridines against various cancer cell lines is an active area of investigation. The mechanism of action is thought to involve the modulation of enzyme activity or interaction with cellular targets essential for cancer cell proliferation.
-
Enzyme Inhibition: Certain nitropyridine derivatives have been shown to act as inhibitors of various enzymes. For example, some have exhibited inhibitory activity against urease and chymotrypsin.[7]
General Signaling Pathway for Bioactivation of Nitroaromatic Compounds:
The biological activity of many nitroaromatic compounds is dependent on their metabolic activation through the reduction of the nitro group. This process is often carried out by nitroreductase enzymes found in both prokaryotic and eukaryotic cells.
Caption: Bioactivation of nitroaromatic compounds.
Safety and Handling
-
Handling: Use in a well-ventilated area.[10] Avoid contact with skin, eyes, and clothing.[11] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]
-
Storage: Store in a cool, dry place away from heat and ignition sources.[11] Keep the container tightly closed.
-
Hazards: Nitro compounds can be flammable and may have toxic properties. Ethyl nicotinate is known to be an irritant to the skin, eyes, and respiratory system.[10]
It is imperative to consult a comprehensive Safety Data Sheet (SDS) for Ethyl 5-nitro-nicotinate before handling or use.
Ethyl 5-nitro-nicotinate is a compound with significant potential for research and development in the pharmaceutical and agrochemical industries. While a complete profile of its physical and chemical properties is not yet fully established in the public literature, its structural relationship to other biologically active nitropyridines suggests it is a promising candidate for further investigation. The synthesis protocol outlined provides a viable route for its preparation, and the understanding of the general bioactivation pathway for nitroaromatic compounds offers a starting point for exploring its mechanism of action. As with any chemical compound, proper safety precautions are essential when handling Ethyl 5-nitro-nicotinate. Further research is warranted to fully elucidate the properties and potential applications of this molecule.
References
- 1. 1462-89-1|Ethyl 5-nitronicotinate|BLD Pharm [bldpharm.com]
- 2. jwpharmlab.com [jwpharmlab.com]
- 3. lookchem.com [lookchem.com]
- 4. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. Ethyl nicotinate | 614-18-6 [chemicalbook.com]
- 7. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Nitropyridines in the Synthesis of Bioactive Molecules | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.ie [fishersci.ie]
- 12. fishersci.com [fishersci.com]
